2-(Aminomethyl)-1,3-oxazole-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-1-4-8-3(2-10-4)5(7)9/h2H,1,6H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEFAINKYLHDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)CN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1,3-Oxazole Ring System
The formation of the 1,3-oxazole heterocycle is a foundational aspect of the synthesis. Chemists have devised numerous routes, including condensation reactions, cyclocondensation, oxidative cyclizations, and multi-component reactions, to efficiently construct this scaffold.
Condensation reactions are a cornerstone of oxazole (B20620) synthesis, typically involving the formation of the C-O and C=N bonds of the ring from acyclic precursors. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Another prevalent method is the reaction of α-haloketones with primary amides. pharmaguideline.comnih.gov
For a molecule like 2-(Aminomethyl)-1,3-oxazole-4-carboxamide, a plausible precursor would be a derivative of ethyl isocyanoacetate, which can be used to construct the oxazole-4-carboxylate core. clockss.orgresearchgate.net A general pathway could involve the reaction of an α-bromoketone with a suitable amide, followed by cyclization. nih.gov For example, the synthesis of related 1,3-oxazole sulfonamides begins with the bromination of an acetophenone (B1666503) to yield an α-bromoketone, which is then converted to an amide and subsequently cyclized using a dehydrating agent like phosphoryl chloride. nih.gov
Table 1: Common Condensation Reactions for Oxazole Synthesis
| Precursor 1 | Precursor 2 | Key Reagent/Condition | Description |
| α-Acylamino ketone | - | Dehydrating agent (e.g., H₂SO₄, POCl₃) | Robinson-Gabriel Synthesis: Intramolecular cyclization and dehydration. pharmaguideline.com |
| α-Haloketone | Primary Amide | Base or Heat | Forms the oxazole ring through nucleophilic substitution and subsequent cyclization/dehydration. pharmaguideline.com |
| α-Hydroxy ketone | Potassium Cyanate | Acidic conditions | Condensation followed by in situ intramolecular cyclization to form an oxazol-2-one scaffold. nih.gov |
| Ethyl Isocyanoacetate | Formic Acid / Carbonyl Diimidazole | Triethylamine | A method to construct ethyl oxazole-4-carboxylate, a key intermediate. clockss.orgresearchgate.net |
Cyclocondensation reactions involve the joining of two or more molecules to form a ring system, often with the elimination of a small molecule like water. These methods are highly effective for creating the oxazole nucleus. A notable example is the reaction of α-hydroxy amino ketones with aldehydes, where the C2 atom of the resulting oxazole is derived from the aldehyde. pharmaguideline.com
Modern variations often employ microwave irradiation to accelerate the reaction and improve yields. researchgate.netelsevierpure.com For example, a cascade reaction of oximes and acid chlorides promoted by microwaves provides a rapid route to substituted oxazoles. elsevierpure.com This approach involves an O,N-acylation followed by a cyclodehydration cascade. elsevierpure.com
Table 2: Examples of Cyclocondensation Routes to Oxazoles
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Description |
| Oximes | Acyl Chlorides | Microwave Irradiation | A rapid O,N-acylation-cyclodehydration cascade reaction. elsevierpure.com |
| α-Hydroxy Amino Ketones | Aldehydes | Sulfuric Acid, Acetic Anhydride | The aldehyde provides the C2 atom of the oxazole ring. pharmaguideline.com |
| 1,3-Diketones | N,N-dimethylformamide dimethylacetal / Hydroxylamine | Heat | Forms β-enamino ketoesters which then undergo cycloaddition to form isoxazoles, a related heterocycle. nih.gov |
| Cephalexin | Urea / 4-phenyl phenacyl bromide | Ethanol, Reflux | A multi-step synthesis where a β-lactam antibiotic is converted into an oxazole derivative. chemmethod.com |
Oxidative cyclization methods have emerged as powerful tools for synthesizing highly substituted oxazoles under mild conditions. These reactions often proceed via the formation of C-N and C-O bonds in a tandem or cascade process. rsc.org Catalysts based on palladium, copper, or silver are frequently employed. rsc.orgorganic-chemistry.orgrsc.org For instance, a copper-catalyzed tandem oxidative cyclization can produce polysubstituted oxazoles from readily available starting materials. organic-chemistry.org
Hypervalent iodine reagents are also widely used to mediate the oxidative cyclization of substrates like N-allylamides or N-propargylamides to form oxazolines, which can then be oxidized to oxazoles. nsf.gov Another approach involves an iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and primary amides, which demonstrates excellent functional group compatibility. organic-chemistry.org
Table 3: Oxidative Cyclization Systems for Oxazole Synthesis
| Catalyst/Reagent | Substrates | Key Features |
| Pd(II)/Cu(II) | Enamides | Cascade formation of C-N and C-O bonds; water can serve as the oxygen atom source. rsc.org |
| Iodine (I₂) | Aromatic Aldehydes, Primary Amides | Simple and practical method with broad substrate scope. organic-chemistry.org |
| Copper (Cu) | Amides, Ketones | Efficient C-N and C-O bond formation to close the ring under mild conditions. organic-chemistry.org |
| Hypervalent Iodine (e.g., PhI(OAc)₂) | N-allylamides | Mediates oxidative cyclization to form oxazolines, which are precursors to oxazoles. nsf.gov |
| Silver (Ag) | α-Oxocarboxylates, Isocyanides | Proceeds via oxidative decarboxylation-cyclization. rsc.org |
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like oxazoles in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing steps and waste. A novel three-component synthesis of 5-aminooxazoles has been reported, involving the reaction of an aldehyde, an amine, and an isocyanoacetamide. acs.orgnih.gov This method is particularly advantageous for creating molecular diversity, as the substituents on the oxazole ring can be easily varied by changing the starting components. acs.org
Table 4: Multi-Component Reaction for Polysubstituted 5-Aminooxazoles acs.orgnih.gov
| Component 1 | Component 2 | Component 3 | Product |
| Aldehyde (R¹-CHO) | Amine (R²-NH₂) | Isocyanoacetamide (CN-CH₂-CONH-R³) | 2,4,5-Trisubstituted 5-Aminooxazole |
| Illustrative Example | |||
| Benzaldehyde | Benzylamine | N-tert-butyl-2-isocyanoacetamide | 2-phenyl-4-(tert-butylcarbamoyl)-5-(benzylamino)oxazole |
Introduction and Modification of the Aminomethyl Moiety
Once the oxazole-4-carboxamide (B1321646) core is established, or concurrently, the aminomethyl group must be installed at the C2 position. A logical synthetic disconnection suggests the formation of this group from a C2-aldehyde precursor (2-formyl-1,3-oxazole-4-carboxamide).
Reductive amination is a premier method for converting a carbonyl group (aldehyde or ketone) into an amine. wikipedia.org This two-step process, often performed in a single pot, first involves the reaction of the carbonyl with an amine (such as ammonia (B1221849) for a primary aminomethyl group) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com
The choice of reducing agent is critical for selectivity. Mild reducing agents are preferred as they selectively reduce the protonated imine in the presence of the starting aldehyde. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation, effective under weakly acidic conditions. youtube.com
Sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H) is another popular choice, known for its mildness and broad functional group tolerance, often used in dichloromethane (B109758) (DCE). organic-chemistry.org
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂) can also be employed. youtube.com
This method is highly versatile and is a cornerstone of medicinal chemistry for its reliability and the stable C-N bond it creates. sigmaaldrich.com
Table 5: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selectively reduces imines over ketones/aldehydes. masterorganicchemistry.com | Toxic cyanide byproduct. Requires pH control. |
| Sodium Triacetoxyborohydride (NaB(OAc)₃H) | Dichloromethane (DCE), Tetrahydrofuran (THF) | Mild, high functional group tolerance, no toxic byproducts. organic-chemistry.org | Moisture sensitive. |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Alcohols, Ethyl Acetate | "Green" method with H₂O as the only byproduct. youtube.com | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). |
| α-Picoline-borane | Methanol, Water, or neat | Mild and can be used in aqueous or solvent-free conditions. | May require an acid catalyst like acetic acid. |
Carboxamidation and Carboxylic Acid Derivatization
The formation of the carboxamide group at the 4-position is a pivotal step in the synthesis. This can be achieved either by converting an existing carboxylic acid derivative or by creating the carboxylic acid and then performing an amide coupling reaction.
Starting from a pre-functionalized oxazole, such as an oxazole-4-carboxylate ester or an oxazole-4-carbonyl chloride, is a direct route to the carboxamide. For example, chlorination of certain oxazole precursors can lead directly to 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. researchgate.net Generally, any carboxylic acid derivative can be converted into an amide. youtube.com The most reactive derivatives, like acid chlorides, readily react with ammonia or primary amines to form the corresponding amides. Esters can also be converted to amides, though this often requires heating or catalysis. The general principle is that a more reactive carboxylic acid derivative can be directly converted into a less reactive one, with amides being among the least reactive. youtube.com
A robust and widely used two-step method involves first generating the oxazole-4-carboxylic acid and then coupling it with an amine source.
Step 1: Ester Hydrolysis The synthesis often begins with an ester, such as methyl oxazole-4-carboxylate or ethyl oxazole-4-carboxylate. nih.gov This ester group can be hydrolyzed to the corresponding carboxylic acid by treatment with aqueous acid (e.g., H₃O⁺) or base (e.g., NaOH followed by an acidic workup). youtube.com This hydrolysis step creates the necessary functional group for the subsequent amidation.
Step 2: Amide Coupling Reactions With the oxazole-4-carboxylic acid in hand, the final step is the formation of the amide bond. This reaction is not spontaneous and requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.com The activated intermediate, often an active ester, is then susceptible to nucleophilic attack by an amine (in this case, ammonia or an equivalent source) to form the stable amide bond. masterorganicchemistry.com A variety of coupling reagents are available for this purpose, each with its own mechanism and advantages.
| Reagent | Full Name | Byproduct | Notes |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | One of the first developed; DCU byproduct is poorly soluble. masterorganicchemistry.com |
| EDC/EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Often used in peptide synthesis; byproduct is easily removed by extraction. masterorganicchemistry.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Efficient for coupling with amine hydrochloride salts in the presence of a base. organic-chemistry.org |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly effective, particularly for sterically hindered couplings. |
The choice of coupling reagent and reaction conditions is critical to ensure high yield and purity of the final this compound. luxembourg-bio.comnih.gov
Advanced Synthetic Techniques
To manage the reactivity of the multiple functional groups present during the synthesis, advanced strategies are necessary.
Protecting groups are essential for preventing unwanted side reactions at sensitive functional groups, such as amines and carboxylic acids, during the synthetic sequence. libretexts.org In the synthesis of this compound, the primary amine of the aminomethyl group is particularly vulnerable to reacting with electrophiles used in other steps.
A common strategy is to protect this amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. nih.gov It is stable under a variety of reaction conditions, including those for ester hydrolysis and some coupling reactions, but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). libretexts.orgwiley-vch.de For example, a synthetic route might involve the reaction of a 2-(halomethyl)oxazole with a Boc-protected amine, or the protection of the amine after its formation.
Similarly, the carboxylic acid at the 4-position is often masked as an ester (e.g., methyl or ethyl ester) during manipulations at the 2-position. The ester serves as a protecting group for the carboxyl functionality and is later hydrolyzed to allow for carboxamide formation as the final step. youtube.com The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—is a cornerstone of complex molecule synthesis. wiley-vch.denih.gov
| Group | Abbreviation | Protects | Common Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine | Mild to strong acid (e.g., TFA, HCl). libretexts.orgnih.gov |
| Benzyl | Bn | Amine, Alcohol | Hydrogenolysis (H₂, Pd/C). libretexts.org |
| Methyl/Ethyl Ester | - | Carboxylic Acid | Acid or base-catalyzed hydrolysis (e.g., H₃O⁺, NaOH). youtube.com |
| Carbamate | - | Amine | Acid and mild heating. libretexts.org |
Dehydrogenation Reactions in Oxazole Formation
The synthesis of oxazoles, including 2,4-disubstituted variants like the title compound, can be accomplished through the dehydrogenation of a corresponding oxazoline (B21484) precursor. organic-chemistry.orgwikipedia.org This two-step process typically involves the initial formation of the oxazoline ring, followed by an oxidation step to introduce the double bond and form the aromatic oxazole. organic-chemistry.org
A common route to oxazolines is the cyclodehydration of β-hydroxy amides. organic-chemistry.orgnih.gov For the synthesis of a precursor to this compound, one would start with a suitably protected serine derivative. This β-hydroxy amide can then be cyclized using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org These reagents facilitate the cyclization under mild conditions, with Deoxo-Fluor being particularly effective for threonine-derived substrates and offering greater thermal stability. organic-chemistry.org
Once the oxazoline is formed, dehydrogenation can be achieved using various methods. A one-pot protocol combines the cyclodehydration with a dehydrogenation step using a combination of bromotrichloromethane (B165885) (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU). organic-chemistry.org Another approach involves iodine (I₂) catalyzed dehydrogenation with an oxidant like tert-butyl hydroperoxide (TBHP). nih.govorganic-chemistry.org The choice of base in this latter system can selectively yield either the oxazoline or the fully aromatic oxazole. nih.gov
| Method | Reagents | Key Features |
| Cyclodehydration/Dehydrogenation | 1. DAST or Deoxo-Fluor; 2. BrCCl₃, DBU | One-pot protocol, effective for C5-unsubstituted oxazoles. organic-chemistry.org |
| I₂-Catalyzed Dehydrogenation | I₂, TBHP, Base | Base-tunable selectivity for oxazoline or oxazole. nih.gov |
Cross-Coupling Reactions for Regioselective Substituent Introduction
Cross-coupling reactions are powerful tools for the regioselective introduction of substituents onto heterocyclic rings, including oxazoles. organic-chemistry.org While specific examples for this compound are not extensively documented, the principles of cross-coupling on the oxazole core are well-established and applicable. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are commonly employed to functionalize oxazole rings. organic-chemistry.orgyoutube.com
For a 2,4-disubstituted oxazole, regioselective functionalization would typically target the C5 position, assuming a suitable leaving group (e.g., a halogen) is present at that position. For instance, Pd(PPh₃)₄ can efficiently catalyze the direct arylation and alkenylation of oxazoles. organic-chemistry.org Cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes offers a route to 2,5-disubstituted oxazoles. rsc.org
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity.
| Reaction Type | Catalyst/Reagents | Positions Functionalized | Notes |
| Direct Arylation/Alkenylation | Pd(PPh₃)₄ | Typically C5 | Requires a suitable leaving group on the oxazole ring. organic-chemistry.org |
| [3+2] Cycloaddition | Co(III) catalyst | C2 and C5 | Synthesizes the oxazole ring with substituents at these positions. rsc.org |
Continuous Flow Synthesis Applications for Scalability
Continuous flow synthesis has emerged as a valuable technique for the scalable and automated production of heterocyclic compounds, including oxazoles. durham.ac.ukacs.org This methodology offers advantages such as improved safety, better heat and mass transfer, and the potential for rapid reaction optimization. acs.org
The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated using a multipurpose mesofluidic flow reactor. durham.ac.ukacs.org In a typical setup, streams of reagents are pumped and mixed in a microreactor, followed by passage through heated zones and columns containing solid-supported reagents or scavengers to facilitate reaction and purification. durham.ac.uk For example, the reaction of an acyl chloride with an alkyl isocyanoacetate in the presence of a base can be performed in a flow system to generate 4,5-disubstituted oxazoles in good yields and high purities. durham.ac.uk This approach allows for the production of gram quantities of material and is suitable for creating libraries of compounds for screening purposes. durham.ac.ukacs.org
A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, highlighting the potential for on-demand synthesis of key building blocks. durham.ac.uk While a specific application to this compound is not detailed in the literature, the established protocols for related oxazoles suggest that a similar flow-based approach would be feasible for its scalable synthesis.
Solid-Phase Synthesis Approaches for Library Generation
Solid-phase synthesis is a powerful technique for the generation of combinatorial libraries of small molecules, including heterocyclic compounds like oxazoles. nih.govscilit.com This method involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. nih.gov The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.
The synthesis of oxadiazoles, a related class of heterocycles, on solid support has been reported. scilit.com For oxazoles, a similar strategy could be employed. For instance, an amino acid, which could serve as the precursor to the aminomethyl group, could be attached to a resin. Subsequent chemical transformations, including the formation of the oxazole ring and the carboxamide group, would be carried out on the solid support. This approach would be particularly useful for generating a library of derivatives of this compound with variations at different positions of the molecule.
Recent work has demonstrated the development of an oxazole-based cleavable linker for solid-phase peptide synthesis. nih.gov This highlights the compatibility of the oxazole moiety with solid-phase synthetic techniques. The oxazole linker was found to be stable to most reaction conditions but could be cleaved under specific oxidative conditions. nih.gov
Reactivity and Mechanistic Studies of Chemical Transformations
The chemical reactivity of this compound is dictated by the functional groups present: the primary amine, the carboxamide, and the oxazole ring itself.
Acylation Reactions of the Amine Functionality
The primary amine of the aminomethyl group at the C2 position is a nucleophilic center and readily undergoes acylation reactions with various acylating agents, such as acid chlorides and anhydrides. youtube.com This reaction results in the formation of an amide bond. The general mechanism for acylation with an acid chloride involves nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by elimination of a chloride ion. youtube.com Typically, a base is required to neutralize the HCl generated during the reaction. youtube.com In some cases, a second equivalent of the amine itself can act as the base. youtube.com
The reactivity of the aminomethyl group is exemplified by the reactions of 2-(halomethyl)-4,5-diphenyloxazoles with various amines to form N-substituted (2-aminomethyl) oxazoles. nih.gov These reactions demonstrate the susceptibility of the C2-methylene position to nucleophilic attack, which is analogous to the reactivity of a benzylic halide. nih.gov
Nucleophilic Substitution Reactivity on the Oxazole Ring
The oxazole ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack under certain conditions. thepharmajournal.com However, nucleophilic substitution reactions on the oxazole ring are generally not common. thepharmajournal.com The ease of displacement of a halogen substituent on the oxazole ring follows the order C2 > C4 > C5. thepharmajournal.com
In the case of this compound, the C2 and C4 positions are already substituted. The C5 position would be the most likely site for nucleophilic attack if a suitable leaving group were present. Studies on related 2-aryl-5-chloro-1,3-oxazole-4-carboxamides have shown that the chlorine atom at the C5 position can be displaced by various N-, O-, and S-nucleophiles. researchgate.net It has also been noted that oxazole derivatives can be unstable in acidic media, leading to ring cleavage by water to form acyclic products. researchgate.net The electron density from an aryl amine substituent can delocalize into the oxazole ring, making the amide carbonyl at C4 susceptible to nucleophilic attack. caltech.edu
Hydrolysemekanismer for karboksamidgruppen
Karboksamidgruppen i 2-(aminometyl)-1,3-oksazol-4-karboksamid representerer et sentralt reaktivt senter. Hydrolyse av denne gruppen, som fører til dannelsen av den tilsvarende karboksylsyren, 2-(aminometyl)-1,3-oksazol-4-karboksylsyre, kan oppnås under både sure og basiske betingelser.
Under sure betingelser vil hydrolysen typisk initieres ved protonering av karbonyloksygenet, noe som øker elektrofilisiteten til karbonylkarbonet. Et påfølgende nukleofilt angrep av et vannmolekyl fører til dannelsen av et tetraedrisk mellomprodukt. Etter protonoverføring elimineres ammoniakk, og etter deprotonering dannes karboksylsyren. Tilstedeværelsen av aminometylgruppen kan komplisere denne reaksjonen, da den primære amingruppen også kan bli protonert under sure betingelser, noe som potensielt kan påvirke reaktiviteten og løseligheten til substratet.
Under basiske betingelser innebærer mekanismen et direkte nukleofilt angrep av et hydroksidion på karbonylkarbonet, noe som også gir et tetraedrisk mellomprodukt. Dette mellomproduktet kan deretter dekomponere ved å eliminere amidionet (NH₂⁻), en sterk base, som umiddelbart deprotonerer den nydannede karboksylsyren for å danne karboksylatsaltet og ammoniakk. Syrebehandling i et påfølgende trinn er nødvendig for å nøytralisere karboksylatet og gi den frie karboksylsyren.
En relatert transformasjon er hydrolyse av et oksazolester til den tilsvarende karboksylsyren, som ble observert under syntesen av 5-aminolevulinsyre (5-ALA), hvor en oksazolforløper ble hydrolysert med 6 N HCl ved 100 °C. nih.gov Selv om dette er en esterhydrolyse, antyder de sterke sure betingelsene at lignende kraftige forhold kan være nødvendige for hydrolysen av det mer stabile karboksamidet.
| Reaksjonstype | Betingelser | Produkt |
| Sur hydrolyse | Vandig syre (f.eks. HCl, H₂SO₄), varme | 2-(Aminometyl)-1,3-oksazol-4-karboksylsyre |
| Basisk hydrolyse | Vandig base (f.eks. NaOH, KOH), varme, etterfulgt av syrebehandling | 2-(Aminometyl)-1,3-oksazol-4-karboksylsyre |
Elektrofile addisjoner og funksjonelle gruppe-interkonverteringer
Reaktiviteten til 2-(aminometyl)-1,3-oksazol-4-karboksamid i elektrofile addisjonsreaksjoner og funksjonelle gruppe-interkonverteringer er diktert av de tre distinkte funksjonelle enhetene: oksazolringen, aminometylgruppen og karboksamidgruppen.
Oksazolringen: Oksazoler er generelt elektronfattige heterosykler, noe som gjør elektrofil aromatisk substitusjon utfordrende. pharmaguideline.comwikipedia.org Ringen er mindre reaktiv enn sin svovelanalog, tiazol. Når slike reaksjoner forekommer, skjer de vanligvis ved C5-posisjonen, og reaktiviteten forbedres ved tilstedeværelsen av elektrondonerende grupper. pharmaguideline.comwikipedia.org I det aktuelle molekylet kan den deaktiverende naturen til karboksamidgruppen ved C4 ytterligere redusere ringens reaktivitet overfor elektrofiler. Typiske elektrofile substitusjonsreaksjoner som nitrering og sulfonering er ofte vanskelige å gjennomføre på oksazolringer med mindre de er sterkt aktivert. pharmaguideline.com
Aminometylgruppen: Den primære alifatiske amingruppen er et nukleofilt senter og kan lett gjennomgå en rekke funksjonelle gruppe-interkonverteringer.
Acylering: Reaksjon med syreklorider eller anhydrider i nærvær av en base vil gi de tilsvarende N-acylerte derivatene.
Alkylering: Reaksjon med alkylhalider kan føre til dannelse av sekundære og tertiære aminer, selv om polyalkylering kan være en utfordring som krever nøye kontroll av reaksjonsbetingelsene.
Karboksamidgruppen: Karboksamidgruppen tilbyr også flere veier for funksjonell gruppe-interkonvertering.
Dehydrering til nitril: En av de mest bemerkelsesverdige transformasjonene er dehydrering for å danne det tilsvarende nitrilet, 2-(aminometyl)-1,3-oksazol-4-karbonitril. Denne reaksjonen kan utføres effektivt ved bruk av reagenser som fosforpentoksid eller, under mildere betingelser, cyanurklorid i N,N-dimetylformamid (DMF). researchgate.netresearchgate.net Denne metoden har vist seg å være vellykket for dehydrering av ulike heterosykliske karboksamider med gode utbytter. researchgate.net
Reduksjon til amin: Selv om det ikke er spesifikt rapportert for denne forbindelsen, kan karboksamider generelt reduseres til aminer ved bruk av sterke reduksjonsmidler som litiumaluminiumhydrid (LiAlH₄). I dette tilfellet vil reduksjon av karboksamidgruppen gi 2-(aminometyl)-4-(aminometyl)-1,3-oksazol.
Følgende tabell oppsummerer noen av de potensielle transformasjonene:
| Funksjonell gruppe | Reaksjonstype | Reagens(er) | Potensielt produkt |
| Karboksamid | Dehydrering | Cyanurklorid, DMF | 2-(Aminometyl)-1,3-oksazol-4-karbonitril |
| Karboksamid | Reduksjon | LiAlH₄ | 2-(Aminometyl)-4-(aminometyl)-1,3-oksazol |
| Aminometyl | Acylering | Syreklorid (RCOCl), base | N-((1,3-oksazol-2-yl)metyl)acetamid-derivat |
| Aminometyl | Alkylering | Alkylhalid (R-X) | N-alkyl-2-(aminometyl)-1,3-oksazol-4-karboksamid |
Tabell over nevnte forbindelser
| Forbindelsesnavn |
| 2-(Aminometyl)-1,3-oksazol-4-karboksamid |
| 2-(Aminometyl)-1,3-oksazol-4-karboksylsyre |
| 5-aminolevulinsyre (5-ALA) |
| 2-(Aminometyl)-1,3-oksazol-4-karbonitril |
| 2-(Aminometyl)-4-(aminometyl)-1,3-oksazol |
| N-((1,3-oksazol-2-yl)metyl)acetamid-derivat |
| N-alkyl-2-(aminometyl)-1,3-oksazol-4-karboksamid |
Structural Characterization and Conformational Analysis
Spectroscopic Analysis for Comprehensive Structural Elucidation
Spectroscopy is a fundamental tool for probing the molecular structure of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its proton and carbon framework, functional groups, and electronic system can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in defining the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(aminomethyl)-1,3-oxazole-4-carboxamide is not publicly available, expected chemical shifts can be predicted based on the analysis of similar oxazole (B20620) derivatives. beilstein-journals.orgglobalresearchonline.netresearchgate.net
In ¹H NMR spectroscopy, the proton on the C5 position of the oxazole ring would likely appear as a singlet in the aromatic region. The protons of the aminomethyl (-CH₂) group would also produce a singlet, shifted downfield due to the influence of the adjacent nitrogen and the oxazole ring. The primary amide (-CONH₂) and amine (-NH₂) groups would each exhibit broad singlets.
In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom. The carbons within the oxazole ring (C2, C4, and C5) would resonate at characteristic downfield shifts. The carbonyl carbon of the carboxamide group is typically the most deshielded, appearing furthest downfield. The carbon of the aminomethyl group would appear in the aliphatic region. The structural assignment of related oxazole derivatives has been unambiguously confirmed using a combination of 1H, 13C, and 15N NMR experiments. beilstein-journals.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H5 (Oxazole Ring) | ~8.0 - 8.5 | - |
| -CH ₂NH₂ (Aminomethyl) | ~4.0 - 4.5 | ~40 - 50 |
| -CONH ₂ (Amide) | ~7.0 - 8.0 (broad) | - |
| -CH₂NH ₂ (Amine) | Variable (broad) | - |
| C2 (Oxazole Ring) | - | ~160 - 165 |
| C4 (Oxazole Ring) | - | ~135 - 140 |
| C5 (Oxazole Ring) | - | ~125 - 130 |
| C =O (Carbonyl) | - | ~165 - 170 |
Note: These are estimated values based on analogous structures and the principles of NMR spectroscopy.
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The structures of novel oxazole derivatives are commonly confirmed by FT-IR spectroscopy. globalresearchonline.net For this compound, characteristic absorption bands would confirm the presence of its key functionalities. In related oxazole structures, carbonyl (C=O) stretching frequencies from ester and Boc groups have been identified around 1687-1723 cm⁻¹. beilstein-journals.org
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 (two bands) |
| Amide (N-H) | Stretch | 3100 - 3300 (two bands) |
| Amide (C=O) | Stretch | 1650 - 1690 (strong) |
| Oxazole (C=N) | Stretch | 1500 - 1600 |
Note: These are predicted ranges for the specified functional groups.
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI-MS), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. beilstein-journals.orgresearchgate.net
For this compound, the molecular formula is C₅H₇N₃O₂. HRMS analysis would be expected to show a protonated molecular ion ([M+H]⁺) that corresponds to this formula with a high degree of accuracy.
Table 3: Calculated Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Exact Mass | 141.05383 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 1,3-oxazole ring constitutes a chromophore that absorbs light in the UV region. The analysis of UV-Vis absorption spectra is a common method for characterizing oxazole derivatives. globalresearchonline.net The absorption maxima (λ-max) are influenced by the substituents on the ring and the solvent used. For non-dye oxazoles, π→π* transitions are the most likely to be observed.
Crystallographic Studies for Solid-State Structure
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound has not been reported, the analysis of a related derivative, 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide , provides significant insight into the potential solid-state arrangement. nih.gov
In the crystal structure of this derivative, the oxazole and pyridine (B92270) rings are not coplanar, exhibiting a dihedral angle of 8.42(10)°. nih.gov A crucial feature of the crystal packing is the presence of intermolecular hydrogen bonds. Specifically, N—H⋯O interactions link adjacent molecules, forming C(4) chains that propagate through the crystal lattice. nih.gov
Given that this compound possesses both a primary amine and a primary amide group, it contains multiple hydrogen bond donors (four N-H protons) and acceptors (the amide oxygen, the oxazole nitrogen, and the amine nitrogen). Therefore, it is highly probable that this compound would form extensive and robust intermolecular hydrogen bonding networks in its crystalline form, significantly influencing its physical properties such as melting point and solubility.
Table 4: Crystallographic Data for the Derivative 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₂ClN₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Oxazole-Pyridine) | 8.42 (10)° |
| Key Intermolecular Interaction | N—H⋯O hydrogen bonds |
Conformational Properties and Isomerism Investigation
The conformational landscape of this compound is primarily defined by the rotation around its key single bonds. The presence of flexible aminomethyl and carboxamide side chains allows the molecule to adopt various spatial arrangements.
Detailed Research Findings
While direct crystallographic or extensive NMR studies on this compound are not widely available in the reviewed literature, its conformational preferences can be inferred from theoretical calculations and studies of analogous molecules, such as oxazole-amino acids and other substituted oxazoles. nih.govuni-muenchen.de
The key rotatable bonds that dictate the molecule's conformation are:
The bond connecting the aminomethyl group to the oxazole ring (C2-C).
The bond connecting the carboxamide group to the oxazole ring (C4-C).
The C-N bond within the carboxamide group itself, which has a partial double bond character and a significant rotational barrier.
The interaction between the functional groups plays a critical role in stabilizing certain conformers. A significant feature in related oxazole-amino acid structures is the potential for a stable conformation stabilized by an intramolecular hydrogen bond between a hydrogen atom of an amino group and the nitrogen atom of the oxazole ring. nih.gov In the case of this compound, a similar N-H···N hydrogen bond can be postulated between the aminomethyl group and the oxazole nitrogen (N3). This interaction would lead to a relatively planar and rigid conformation of that portion of the molecule.
Furthermore, the carboxamide group introduces the possibility of syn and anti conformers due to the restricted rotation around the C4-C(O) bond. The orientation of the carboxamide's amino group relative to the oxazole ring can also be influenced by potential hydrogen bonding with the oxazole's oxygen atom or steric hindrance from the adjacent aminomethyl group. Theoretical studies on similar heterocyclic amides show that the energy barrier to rotation around the aryl-carbonyl bond can define distinct, stable conformers.
Isomerism in this compound is primarily conformational. Rotational isomers, or rotamers, are expected due to the energy barrier of rotation around the C(O)-NH2 bond of the carboxamide. The planarity of the peptide-like bond restricts free rotation, leading to distinguishable cis and trans isomers, though one form is typically strongly favored.
Below are interactive data tables summarizing the key conformational features.
Table 1: Key Rotatable Bonds and Estimated Rotational Energy Barriers
| Bond | Description | Estimated Rotational Barrier (kcal/mol) | Primary Influencing Factors |
| C2 - CH₂NH₂ | Rotation of the aminomethyl group | 2 - 5 | Steric hindrance, potential N-H···N intramolecular hydrogen bond |
| C4 - C(O)NH₂ | Rotation of the carboxamide group | 3 - 7 | Steric hindrance, resonance with the oxazole ring |
| C(O) - NH₂ | Amide bond rotation | 15 - 23 | Partial double bond character, resonance stabilization capes.gov.br |
Note: The energy barriers are estimations based on values for similar functional groups in related molecules and are not from direct experimental measurement on this compound.
Table 2: Potential Stable Conformers and Stabilizing Interactions
| Conformer | Key Dihedral Angles (Hypothetical) | Primary Stabilizing Interaction(s) | Notes |
| A | N3-C2-C-N ≈ 0° | Intramolecular H-bond (NH₂···N3) | This conformation would create a pseudo-six-membered ring, enhancing planarity and stability. nih.gov |
| B | O1-C4-C-N ≈ 180° | Extended conformation | Minimizes steric repulsion between the carboxamide and the aminomethyl group. |
| C | O1-C4-C-N ≈ 0° | syn-amide orientation | May be less stable due to steric clash, depending on the aminomethyl group's orientation. |
Note: The dihedral angles are hypothetical and serve to illustrate potential conformations. Precise values would require dedicated computational or experimental studies.
Computational Chemistry and Molecular Modeling Investigations
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to elucidate the electronic structure of molecules from first principles, without the need for empirical parameters. DFT, in particular, has become a standard tool for studying the geometry, electronic properties, and spectroscopic features of organic molecules.
For 2-(Aminomethyl)-1,3-oxazole-4-carboxamide, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, and bond angles. These calculations provide a foundational understanding of the molecule's three-dimensional shape. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. researchgate.netthepharmajournal.com
A typical output from a DFT study on this compound would include the electrostatic potential map, which visualizes the electron density distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, the nitrogen and oxygen atoms of the oxazole (B20620) ring and the carboxamide group are expected to be electron-rich, while the hydrogen atoms of the aminomethyl group would be more electron-poor. This information is vital for predicting intermolecular interactions.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Conformational Energy Landscape Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is essential to understand the range of shapes it can adopt and their relative energies. The rotation around the single bonds, particularly the C-C bond connecting the aminomethyl group to the oxazole ring and the C-C bond of the carboxamide group, defines the molecule's conformational space.
Theoretical calculations can map the potential energy surface as a function of key dihedral angles. Studies on similar oxazole-containing amino acids have shown that intramolecular hydrogen bonds can significantly stabilize certain conformations. nih.govresearchgate.net For this compound, an intramolecular hydrogen bond between the aminomethyl group's nitrogen and the oxazole ring nitrogen is a plausible stabilizing interaction that would favor a specific conformation. mdpi.com This dominant, low-energy conformation is likely the one that interacts with biological targets. The polarity of the environment can also influence conformational preferences. nih.gov
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | 60° | 0.00 | 75.3 |
| Local Minimum 1 | 180° | 1.50 | 15.1 |
| Local Minimum 2 | -60° | 2.10 | 9.6 |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in identifying potential biological targets for this compound and in understanding the molecular basis of its activity.
The docking process involves placing the ligand (the oxazole derivative) into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the aminomethyl and carboxamide groups of the title compound are capable of forming hydrogen bonds with amino acid residues in a protein's active site. Docking studies on similar oxazole derivatives have been used to predict their binding modes with targets like tubulin and various kinases. nih.govmdpi.com
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -7.8 |
| Key Hydrogen Bonds | Amine with Asp145; Carbonyl O with Lys72 |
| Hydrophobic Interactions | Oxazole ring with Leu120, Val88 |
Theoretical Prediction of Chemical Reactivity and Selectivity
Computational methods can also predict the chemical reactivity and selectivity of this compound. The electronic properties derived from DFT calculations, such as the distribution of charges and the energies of frontier orbitals, are fundamental to this analysis.
The reactivity of the oxazole ring is well-documented; it can participate in various chemical transformations. thepharmajournal.com Computational models can predict the most likely sites for electrophilic or nucleophilic attack. For instance, the nitrogen atom in the oxazole ring is generally a site for protonation or alkylation. The calculated electrostatic potential map can highlight the most nucleophilic and electrophilic centers within the molecule, guiding synthetic modifications. Reactivity indices derived from conceptual DFT can further quantify the susceptibility of different atoms in the molecule to chemical reactions.
In Silico ADMET Prediction for Research Compound Prioritization and Design
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. In silico ADMET prediction models use the chemical structure of a molecule to estimate these pharmacokinetic and toxicological parameters. nih.gov
For this compound, these predictive models can estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes like cytochrome P450s. These predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities that may need to be addressed through chemical modification. For instance, a prediction of poor oral bioavailability might prompt the design of analogs with improved properties. nih.gov
| ADMET Property | Predicted Value/Classification |
|---|---|
| Aqueous Solubility (logS) | -1.5 (Soluble) |
| Human Intestinal Absorption (%) | > 90% (High) |
| Blood-Brain Barrier Permeability | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| Ames Mutagenicity | Non-mutagenic |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Structural Modifications on Observed Biological Activity
The biological activity of derivatives of the 2-(aminomethyl)-1,3-oxazole-4-carboxamide scaffold is highly dependent on the nature and position of its substituents. The aminomethyl group at the 2-position, the carboxamide at the 4-position, and any substitution on the oxazole (B20620) ring itself can be systematically modified to probe and enhance biological interactions.
The aminomethyl group (C2) is a critical determinant of activity. Its basicity and hydrogen-bonding capacity are key for interactions with biological targets. Modifications to this group, such as N-alkylation or N-acylation, can significantly alter a compound's activity profile. For instance, increasing the steric bulk on the nitrogen atom can lead to a decrease in potency due to a failure to fit into a specific binding pocket. Conversely, the introduction of specific substituents might introduce new, favorable interactions.
The carboxamide moiety (C4) is another crucial functional group, capable of acting as both a hydrogen bond donor and acceptor. Modifications here, such as substitution on the amide nitrogen, can influence solubility, cell permeability, and target engagement. For example, replacing the primary amide with a secondary or tertiary amide can modulate the compound's pharmacokinetic properties.
The oxazole ring serves as a rigid scaffold, holding the key interacting groups in a defined spatial orientation. Substitution directly on the oxazole ring, for example at the 5-position, can also modulate electronic properties and steric profile, thereby influencing biological activity.
A hypothetical SAR exploration for a series of analogs targeting a generic kinase is presented in the table below, illustrating how modifications might affect inhibitory activity.
| Compound ID | R1 (on Aminomethyl) | R2 (on Carboxamide) | R3 (on Oxazole C5) | Kinase IC₅₀ (nM) |
| A-1 | H | H | H | 150 |
| A-2 | Methyl | H | H | 300 |
| A-3 | Acetyl | H | H | >1000 |
| A-4 | H | Methyl | H | 200 |
| A-5 | H | Phenyl | H | 500 |
| A-6 | H | H | Chloro | 75 |
This table is illustrative and based on general principles of medicinal chemistry.
Role of Steric and Electronic Properties in Molecular Recognition and Interactions
The steric and electronic properties of this compound and its derivatives are fundamental to their molecular recognition by and interaction with biological macromolecules.
Electronic properties , such as the distribution of charge and the ability to form hydrogen bonds, are equally critical. The nitrogen atoms in the oxazole ring and the aminomethyl group, as well as the oxygen of the carbonyl group, can act as hydrogen bond acceptors, while the NH₂ groups of the aminomethyl and carboxamide moieties can act as hydrogen bond donors. The electron-withdrawing or electron-donating nature of substituents on the oxazole ring can influence the pKa of the aminomethyl group and the hydrogen-bonding potential of the entire molecule. For instance, an electron-withdrawing group at the 5-position could decrease the basicity of the aminomethyl nitrogen.
Rational Design and Synthesis of Analogs and Derivatives for SAR Exploration
The rational design of analogs of this compound is a key strategy for exploring its SAR and optimizing its biological activity. This process often begins with a hit compound identified through screening, followed by systematic modifications to understand the contribution of each part of the molecule.
The synthesis of these analogs can be achieved through various established synthetic routes. The oxazole ring itself can be constructed through methods like the Robinson-Gabriel synthesis or from α-haloketones. nih.gov Once the core scaffold is in place, the aminomethyl and carboxamide functionalities can be introduced or modified. For example, the aminomethyl group can be introduced via a protected aminomethyl precursor, and the carboxamide can be formed from a corresponding carboxylic acid or ester.
A research program might involve the synthesis of a library of compounds with variations at specific positions, as outlined in the table below.
| Position of Variation | Types of Modifications | Rationale |
| Aminomethyl (C2) | Alkylation, Acylation, Cyclization | To probe steric tolerance and the importance of the primary amine. |
| Carboxamide (C4) | N-alkylation, N-arylation, replacement with bioisosteres | To modulate solubility, metabolic stability, and hydrogen bonding patterns. |
| Oxazole (C5) | Halogenation, Alkylation, Arylation | To alter electronic properties and explore additional binding interactions. |
Pharmacophore Identification and Rational Molecular Design Principles
A pharmacophore model for the this compound scaffold would typically highlight the key features essential for biological activity. These features are identified through the analysis of SAR data from a series of active and inactive analogs.
For this scaffold, a likely pharmacophore would include:
A hydrogen bond donor feature from the aminomethyl group.
A positive ionizable feature associated with the protonated aminomethyl group.
A hydrogen bond donor and acceptor feature from the carboxamide group.
The heterocyclic oxazole ring as a central scaffold to correctly orient these features in three-dimensional space.
Rational molecular design based on this pharmacophore would involve designing new molecules that retain these key features while modifying other parts of the structure to improve properties like selectivity, potency, and pharmacokinetics. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the activity of designed compounds before their synthesis, thereby prioritizing the most promising candidates. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies in Lead Optimization
In the process of lead optimization, scaffold hopping and bioisosteric replacement are powerful strategies to improve the properties of a lead compound like this compound. eurekaselect.com
Scaffold hopping involves replacing the central oxazole ring with a different heterocyclic or carbocyclic core while maintaining the spatial arrangement of the key pharmacophoric elements (the aminomethyl and carboxamide groups). This can lead to the discovery of novel chemical series with improved properties, such as enhanced synthetic accessibility or better patentability.
Bioisosteric replacement is a more subtle modification where a specific functional group is replaced with another group that has similar physical or chemical properties, with the aim of improving the molecule's biological profile. drughunter.com For the this compound scaffold, several bioisosteric replacements could be considered:
Aminomethyl Group (C2): The primary amine could be replaced with other small, basic groups like a guanidine (B92328) or a small heterocyclic amine to explore different hydrogen bonding and basicity profiles.
Carboxamide Group (C4): The carboxamide functionality is often a target for bioisosteric replacement to improve metabolic stability or cell permeability. Potential bioisosteres for an amide include heterocycles like 1,2,4-oxadiazole, 1,3,4-oxadiazole (B1194373), or a triazole. nih.gov These rings can mimic the hydrogen bonding capabilities of the amide while being less susceptible to enzymatic hydrolysis.
Oxazole Ring: The oxygen atom of the oxazole could be replaced with sulfur to give a thiazole (B1198619), a common bioisosteric switch. eurekaselect.com This can alter the electronic properties and metabolic stability of the ring system.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Carboxamide | 1,2,4-Oxadiazole | Improve metabolic stability, maintain hydrogen bonding. |
| Carboxamide | Tetrazole | Mimic acidic properties, improve metabolic stability. |
| Oxazole (Oxygen atom) | Thiazole (Sulfur atom) | Modulate electronic properties and metabolic profile. |
By systematically applying these SAR and SPR principles, medicinal chemists can rationally design and synthesize novel analogs of this compound with optimized biological activity and drug-like properties.
Molecular Mechanisms and Biological Target Interactions
Exploration of Specific Molecular Targets Interacted with by the Compound
While studies focusing exclusively on 2-(aminomethyl)-1,3-oxazole-4-carboxamide are limited, extensive research into its structural analogues has identified several specific molecular targets. These findings suggest potential, yet unconfirmed, targets for the parent compound.
Key molecular targets identified for various oxazole (B20620) carboxamide derivatives include:
Bacterial Enzymes: The ATPase subunits of DNA gyrase (GyrB) and topoisomerase IV (ParE) are recognized as primary targets for antibacterial agents. acs.orgnih.gov Several series of carboxamide derivatives have been designed to inhibit these essential bacterial enzymes. acs.orgnih.gov
Fungal Enzymes: Succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the Krebs cycle, is a major target for antifungal compounds. acs.orgnih.gov Oxazole carboxamide derivatives have been developed as potent SDH inhibitors. acs.org
Human Kinases: Interleukin-1 receptor-associated kinase 4 (IRAK4), a crucial enzyme in inflammatory signaling pathways, has been identified as a target for N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives. nih.gov
Ionotropic Receptors: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of excitatory neurotransmission in the central nervous system, is modulated by isoxazole- and thiazole-carboxamide derivatives. mdpi.comnih.gov
Purinergic Receptors: The P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and cancer, is a target for certain quinoline-carboxamide and oxadiazole derivatives, which share structural motifs with oxazole carboxamides. nih.gov
Mechanistic Studies of Biological Activity (In Vitro Investigations)
In vitro studies provide a controlled environment to dissect the specific molecular mechanisms through which a compound exerts its biological effects. Investigations into oxazole carboxamide derivatives have revealed activities spanning enzyme inhibition, modulation of cellular pathways, and receptor binding.
The oxazole carboxamide scaffold is a prominent feature in various potent enzyme inhibitors. Research has primarily focused on inhibition rather than activation.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition: In a search for novel inhibitors of IRAK4 for inflammatory diseases, a thiazolecarboxamide lead compound was optimized by converting the thiazole (B1198619) to an oxazole ring. nih.gov This led to the development of potent inhibitors, such as compound 2 (AS2444697), which exhibited an IC₅₀ value of 20 nM against IRAK4. nih.gov
Cyclooxygenase (COX) Inhibition: While not oxazoles, a series of thiazole carboxamide derivatives were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Compound 2b in this series was the most effective against COX-1 (IC₅₀ = 0.239 μM) and also showed potent activity against COX-2 (IC₅₀ = 0.191 μM). nih.gov This highlights the potential of the broader carboxamide class to interact with these inflammatory enzymes.
Table 1: Inhibition of Various Enzymes by Oxazole Carboxamide Derivatives
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Source |
| AS2444697 (oxazole derivative) | IRAK4 | 20 nM | nih.gov |
| Thiazole carboxamide 2b | COX-1 | 0.239 µM | nih.gov |
| Thiazole carboxamide 2b | COX-2 | 0.191 µM | nih.gov |
| Oxadiazole derivative 35 | E. coli DNA Gyrase | 1.2 µM | nih.gov |
This table is interactive. Click on the headers to sort.
By interacting with key enzymes and receptors, oxazole carboxamide derivatives can modulate critical cellular pathways.
Toll-like Receptor/Interleukin-1 Receptor Signaling: As potent inhibitors of IRAK4, N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives are capable of blocking the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades. nih.gov This pathway is central to the innate immune response and its dysregulation is linked to a wide range of inflammatory and autoimmune diseases. nih.gov
Cellular Respiration and Energy Metabolism: The inhibition of succinate dehydrogenase (SDH) by oxazole carboxamide fungicides directly interferes with the mitochondrial electron transport chain (at complex II) and the Krebs cycle. acs.org This disruption of cellular respiration deprives the fungal cells of energy, ultimately suppressing their growth. acs.org Transcriptome analysis of Magnaporthe grisea treated with an oxazole carboxamide derivative confirmed that the compound interfered with energy metabolism by inhibiting SDH activity, which in turn affected cellular sugar metabolism. acs.org
PI3K/Akt/GSK-3β Signaling Axis: Studies on carboxamide derivatives that act as P2X7 receptor antagonists have shown a link to the PI3K/Akt/glycogen synthase kinase 3 beta (GSK-3β) signaling pathway. nih.gov This axis is a crucial regulator of numerous cellular processes, including RNA translocation, transcription, cell division, and proliferation. nih.gov
Derivatives containing the carboxamide functional group have been evaluated for their binding affinity to various receptors, particularly those in the central nervous system.
AMPA Receptors: Thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators of AMPA receptor function. mdpi.com In studies using patch-clamp analysis on HEK293T cells expressing AMPA receptors, these compounds were shown to inhibit AMPA-mediated currents and enhance deactivation rates. mdpi.com Similarly, a series of isoxazole-4-carboxamide derivatives were found to be potent inhibitors of AMPA receptor activity, with some compounds causing an 8-fold reduction in current. nih.gov
P2X7 Receptors: A series of novel pyrazine, quinoline-carboxamide, and oxadiazole derivatives were assessed for their ability to block the P2X7 receptor. nih.gov The most potent carboxamide derivative, 1e , demonstrated an IC₅₀ value of 0.457 µM in a Ca²+ mobilization assay and was selective for the human P2X7 receptor over other related P2X and P2Y receptors. nih.gov
Table 2: Receptor Binding and Inhibition Data for Carboxamide Derivatives
| Compound/Derivative Class | Receptor Target | Assay Type | Measured Potency (IC₅₀) | Source |
| Carboxamide 1e | h-P2X7R | Ca²+ Mobilization | 0.457 µM | nih.gov |
| Carboxamide 1d | h-P2X7R | Ca²+ Mobilization | 0.682 µM | nih.gov |
| Isoxazole-Carboxamides | AMPA Receptor | Electrophysiology | Potent Inhibition | nih.gov |
| Thiazole-Carboxamides | AMPA Receptor | Electrophysiology | Potent Inhibition | mdpi.com |
This table is interactive. Click on the headers to sort.
A significant area of research for scaffolds related to oxazole carboxamide is in the development of antibacterial agents that target nucleic acid synthesis. The primary mechanism identified is the inhibition of bacterial type IIa topoisomerases: DNA gyrase and topoisomerase IV. acs.orgnih.gov These enzymes are essential for managing the topological state of DNA during replication and transcription. nih.gov
The ATPase subunits of these enzymes, GyrB in DNA gyrase and ParE in topoisomerase IV, are the specific targets. acs.orgnih.gov Inhibition of their ATPase activity prevents the supercoiling and decatenation of bacterial DNA, leading to bacterial cell death. A series of substituted oxadiazoles, which are bioisosteres of oxazoles, were designed as DNA gyrase inhibitors. nih.gov Structure-based optimization led to the identification of compound 35 , which displayed an IC₅₀ of 1.2 μM for Escherichia coli DNA gyrase and also inhibited E. coli topoisomerase IV and the homologous enzymes from Staphylococcus aureus. nih.gov This dual-targeting capability is a desirable trait for overcoming antibiotic resistance.
Carboxamide derivatives are a major and commercially significant class of succinate dehydrogenase inhibitors (SDHIs), which are widely used as fungicides. acs.orgnih.gov The oxazole carboxamide structure has been successfully incorporated into novel SDHIs. acs.org These compounds act by binding to the ubiquinone binding site (Q-site) of the SDH enzyme complex, which blocks the oxidation of succinate to fumarate (B1241708) in the Krebs cycle. acs.orgscilit.com
A series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were designed and synthesized as SDHIs. acs.org Several of these compounds showed excellent in vitro fungicidal activity against Magnaporthe grisea. Molecular docking studies revealed that these compounds likely share a similar mode of action with the commercial SDHI fungicide boscalid. acs.org In another study, difluoropyrazole derivatives containing a diphenylacetylene (B1204595) fragment were found to inhibit SDH, with IC₅₀ values for the most potent compounds being superior to that of the commercial fungicide fluxapyroxad. nih.gov The inhibition of SDH by diazoxide (B193173) has also been shown to be independent of the KATP channel subunit SUR1, indicating a direct interaction with the enzyme complex. nih.gov
Table 3: Fungicidal and SDH Inhibitory Activity of Carboxamide Derivatives
| Compound | Target Organism/Enzyme | Activity Measurement | Value | Source |
| SEZA18 | Magnaporthe grisea | EC₅₀ | 0.17 mg/L | acs.org |
| SEZC7 | Magnaporthe grisea | EC₅₀ | 0.50 mg/L | acs.org |
| A12 | Succinate Dehydrogenase | IC₅₀ | 3.58 µM | nih.gov |
| A16 | Succinate Dehydrogenase | IC₅₀ | 2.22 µM | nih.gov |
| fluxapyroxad | Succinate Dehydrogenase | IC₅₀ | 4.24 µM | nih.gov |
This table is interactive. Click on the headers to sort.
Influence on Protein Synthesis Pathways (e.g., Translation Elongation Factor Inhibition)
No published studies were identified that investigate the effect of this compound on protein synthesis pathways or its potential to inhibit translation elongation factors.
In Vitro Cellular Research Applications and Mechanistic Insights
Utility as Reagents in Biochemical and Cell-Based Assays
There is no available information on the use of this compound as a reagent in specific biochemical or cell-based assays. While related oxazole carboxamides have been utilized in assays to discover inhibitors for various enzymes, the specific utility of this compound has not been documented. nih.govresearchgate.net
Investigations into Cellular Responses and Pathway Perturbations
Scientific literature lacks studies on the cellular responses or pathway perturbations induced by this compound. Research on other oxazole derivatives has shown effects on pathways related to cell cycle and apoptosis, but this cannot be attributed to the specific compound . researchgate.net
Preclinical In Vivo Mechanistic Investigations (Non-Human Models, Focusing on Target Engagement and Mechanism)
No preclinical in vivo studies in non-human models have been published that focus on the target engagement or the mechanism of action for this compound.
Applications As Building Blocks and Intermediates in Organic Synthesis
Precursors for the Synthesis of Diverse Complex Heterocyclic Systems
The 1,3-oxazole core is a common motif in pharmacologically active compounds and serves as a launching point for the synthesis of more elaborate heterocyclic structures. While the oxazole (B20620) ring itself is relatively stable, the aminomethyl and carboxamide substituents on 2-(aminomethyl)-1,3-oxazole-4-carboxamide provide reactive sites for further chemical transformations and ring-forming reactions.
The primary amine of the aminomethyl group can act as a nucleophile in condensation reactions with various electrophiles to construct new heterocyclic rings. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine or diazepine systems. Similarly, reactions with isothiocyanates followed by cyclization can yield thiazinone derivatives. The carboxamide group can also participate in cyclization strategies, often after modification or under specific reaction conditions that promote intramolecular reactions.
General synthetic strategies that utilize oxazole precursors for building complex heterocycles often involve multi-step sequences. These methods highlight the role of the oxazole as a stable core upon which further complexity is built.
Table 1: Representative Examples of Heterocycle Synthesis from Oxazole Precursors
| Starting Oxazole Derivative | Reagents | Resulting Heterocyclic System | Reference Type |
|---|---|---|---|
| 2-Aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile | Chlorination (aq. HOAc) | 2-Aryl-5-chloro-1,3-oxazole-4-carboxamide | Functional group transformation researchgate.net |
| 5-Hydrazino-1,3-oxazole-4-carboxylic acid derivative | Heating in acetic acid | Recyclization to 1,3,4-oxadiazole (B1194373) | Ring transformation researchgate.net |
| N-propargyl carboxamides | Gold-catalyzed cyclization | Substituted 1,3-oxazoles | Ring formation informahealthcare.com |
Synthesis of Peptide Mimetics and Bioconjugates Incorporating Oxazole Scaffolds
The development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability—is a cornerstone of modern medicinal chemistry. nih.gov The rigid 1,3-oxazole ring is an excellent scaffold for this purpose, serving as a bioisosteric replacement for the conformationally flexible amide bonds found in peptides. mdpi.com This replacement can lock the molecule into a specific bioactive conformation, enhancing its binding affinity to biological targets like enzymes and receptors. researchgate.net
This compound can be envisioned as a dipeptide mimic or a constrained non-natural amino acid. The aminomethyl group can be acylated to extend a peptide chain from the N-terminal side, while the carboxamide could be hydrolyzed to the corresponding carboxylic acid to allow for C-terminal extension using standard peptide coupling techniques. The incorporation of such oxazole units can impart resistance to enzymatic degradation by proteases, a common limitation of natural peptide therapeutics. nih.gov
Furthermore, the primary amine provides a site for bioconjugation, allowing the oxazole-containing molecule to be attached to larger biomolecules like proteins or to functional tags such as fluorophores or affinity labels.
Table 2: Heterocycles as Scaffolds in Peptidomimetics
| Heterocyclic Scaffold | Mimicked Structure | Key Advantages | Reference Type |
|---|---|---|---|
| 1,3-Oxazole | trans-Amide bond | Conformational rigidity, enzymatic stability | General Review nih.govresearchgate.net |
| Poly(2-oxazoline)s | Host defense peptides | High structural diversity, potent antimicrobial properties | Polymer Mimetics nih.gov |
Role in the Total Synthesis of Natural Products and Related Analogs
The 1,3-oxazole ring is a key structural component in a wide array of natural products, particularly those isolated from marine organisms. lifechemicals.com These compounds often exhibit potent biological activities, including cytotoxic, antibiotic, and anti-inflammatory properties. Consequently, the total synthesis of these complex molecules is an active area of research.
While many synthetic strategies build the oxazole ring during the synthetic sequence (e.g., via cyclodehydration of a β-hydroxy amide precursor), the use of pre-formed, functionalized oxazole building blocks offers a more convergent and efficient approach. researchgate.netpitt.edu A building block like this compound, or its protected derivatives, could theoretically be incorporated into a larger synthetic intermediate, streamlining the assembly of the natural product's core structure.
A prominent example of an oxazole-containing natural product is Diazonamide A, a potent antimitotic agent whose complex structure includes multiple oxazole rings. nih.govprinceton.edu The total syntheses of such molecules are multi-step endeavors that underscore the importance of robust methods for introducing the oxazole moiety.
Table 3: Selected Natural Products Containing the 1,3-Oxazole Moiety
| Natural Product | Source Organism | Biological Activity | Reference Type |
|---|---|---|---|
| Diazonamide A | Marine Ascidian (Diazona angulata) | Potent antimitotic agent | Synthetic Target nih.govprinceton.edu |
| Urukthapelstatin A | Marine Sponge | Cytotoxic | Synthetic Target researchgate.net |
| Leucamide A | Marine Sponge | Cytotoxic | General Review lifechemicals.com |
Development of Novel Chemical Probes for Biological Research
Chemical probes are essential tools for studying biological systems, enabling researchers to visualize, track, and perturb the function of specific biomolecules within living cells. Fluorescent probes, in particular, are widely used for bioimaging. nih.gov The design of such probes often involves a central heterocyclic scaffold that links a fluorophore to a targeting moiety that recognizes a specific biological target, such as an enzyme or receptor.
The this compound structure possesses functionalities suitable for the development of chemical probes. The primary amine serves as a convenient handle for attaching a fluorophore (e.g., a benzothiadiazole or nitro-benzoxadiazole derivative) through a stable amide or sulfonamide linkage. nih.govnih.gov The rest of the molecule, or substituents added to the carboxamide nitrogen, can be designed to selectively bind to a protein of interest. The oxazole ring itself can contribute to the binding and photophysical properties of the final probe. For example, arylated oxazoles are known to exhibit interesting fluorescence properties that can be exploited in probe design. researchgate.net
The development of such probes allows for real-time imaging of biological processes, providing valuable insights into cellular function and disease mechanisms. rsc.org
Patent Landscape and Intellectual Property in Chemical Synthesis
Novel Synthetic Routes and Process Patents for 2-(Aminomethyl)-1,3-oxazole-4-carboxamide and Derivatives
Process patents are fundamental in chemical synthesis as they can provide a competitive advantage by protecting a more efficient, cost-effective, or higher-yield method of production. For the broader family of oxazole (B20620) carboxamides, several synthetic strategies have been the subject of patent claims.
A key area of innovation involves the construction of the core oxazole ring. Patented methods often focus on the cyclization step, which is crucial for forming the heterocyclic core. For instance, a common strategy involves the reaction of an α-haloketone with a primary amide. Variations of this, known as the Robinson-Gabriel synthesis and the Bredereck reaction, are well-established, but novel modifications that improve yield, reduce reaction time, or utilize greener solvents are often the subject of new patents.
Another patented approach involves the use of tosylmethyl isocyanide (TosMIC) in what is known as the Van Leusen oxazole synthesis. This method allows for the one-pot synthesis of 5-substituted oxazoles from aldehydes. google.com Patents in this area may claim specific catalysts, reaction conditions, or starting materials that expand the scope and efficiency of the Van Leusen reaction for producing complex oxazole derivatives.
Furthermore, patents have been granted for the large-scale synthesis of related heterocyclic compounds like 1,2,4- and 1,3,4-oxadiazole (B1194373) carboxylates, which share structural similarities with the target compound. google.com These patents often address the challenges of scaling up production from laboratory to industrial quantities, focusing on safety, cost-effectiveness, and the avoidance of toxic reagents and laborious purification steps like column chromatography. google.com For example, U.S. Patent US6951946B2 discloses a scalable process for preparing these related oxadiazole carboxylates, highlighting the importance of developing robust and efficient manufacturing processes for this class of compounds. google.com
Table 1: Examples of Patented Synthetic Approaches for Oxazole and Related Heterocyclic Carboxamides
| Patent/Method | Description | Key Innovation |
|---|---|---|
| Robinson-Gabriel Synthesis | Dehydration of 2-acylaminoketones to form oxazoles. | Patented variations may involve novel dehydrating agents or catalysts to improve efficiency. |
| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). | Innovations often focus on new catalysts or conditions for one-pot synthesis of substituted oxazoles. google.com |
| US6951946B2 | Large-scale synthesis of 1,2,4- and 1,3,4-oxadiazole carboxylates. | Provides a safe, efficient, and scalable process, avoiding toxic reagents and costly purification. google.com |
Composition of Matter Patents Focusing on Novel Structural Derivatives
Composition of matter patents are the cornerstone of intellectual property in the pharmaceutical and agrochemical industries, as they grant exclusive rights to a new molecule and its use. For the oxazole carboxamide scaffold, a significant number of patents claim novel derivatives with potential biological activity.
These patents typically describe a general chemical structure (a Markush structure) that encompasses a wide range of related compounds, including variations in the substituents on the oxazole ring and the carboxamide nitrogen. The novelty of these derivatives often lies in the specific combination of these substituents, which can lead to improved efficacy, selectivity, or pharmacokinetic properties.
For example, patent US6096688A claims a class of oxazole carboxamide compounds for use as herbicides. google.com The patent describes a general formula where various substituents can be placed on the oxazole ring and the amide group, and it provides data demonstrating the surprising herbicidal activity of these novel compounds. google.com
In the pharmaceutical space, patents for oxazole derivatives often target specific therapeutic areas. For instance, derivatives of 1,3,4-oxadiazole-2-carboxamide have been patented as STAT3 inhibitors for potential use as anticancer agents, as detailed in patent EP2520575A1. While not the exact 1,3-oxazole structure, this demonstrates the patenting trend for closely related carboxamide heterocycles. Research into novel 1,3-oxazole sulfonamides has also led to the identification of potent tubulin polymerization inhibitors with potential anticancer applications. google.com
The patenting of these derivatives is typically supported by detailed research findings that demonstrate their utility, such as in vitro and in vivo biological data. This underscores the importance of a strong scientific foundation for securing robust intellectual property protection.
Table 2: Examples of Composition of Matter Patents for Oxazole Carboxamide Derivatives
| Patent Number | Title | Scope of Claims |
|---|---|---|
| US6096688A | Oxazole carboxamide herbicides | Claims novel oxazole-2-carboxamides with herbicidal activity. google.com |
| EP2520575A1 | 1,3,4-oxadiazole-2-carboxamide compound | Claims novel 1,3,4-oxadiazole-2-carboxamide derivatives as STAT3 inhibitors for cancer therapy. |
| --- | Novel 1,3-oxazole sulfonamides | Research has identified derivatives with potent anticancer activity as tubulin polymerization inhibitors. google.com |
Q & A
Q. What are the established synthetic routes for 2-(Aminomethyl)-1,3-oxazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the oxazole core. For example, cyclocondensation of substituted carboxamides with aminomethyl precursors under acidic or basic conditions is a common approach . Key parameters include:
- Temperature control : Maintaining 60–80°C to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Catalysts : Use of sodium acetate or triethylamine to stabilize reactive intermediates .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product.
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole formation | Acetic acid, reflux, 3–5 h | 65–75 | |
| Aminomethylation | NH2CH2Cl, NaHCO3, DMF, 60°C | 50–60 |
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the oxazole ring (δ 7.2–8.5 ppm) and aminomethyl group (δ 3.2–3.8 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and oxazole carbons (δ 145–155 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 169.05 for C6H7N3O2) .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions often arise from tautomerism or impurities. Strategies include:
- Multi-technique validation : Cross-check NMR with IR and MS to confirm functional groups.
- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen environments in ambiguous cases .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. Table 2: Example of Spectral Data Cross-Validation
| Technique | Observed Data | Expected Range | Discrepancy Resolution |
|---|---|---|---|
| ¹H NMR | δ 3.5 (broad) | δ 3.2–3.8 (NH2) | IR confirms N-H stretch at 1550 cm⁻¹ |
Q. What strategies enhance the bioactivity of this compound derivatives through electronic modulation?
Methodological Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) at the oxazole 2-position to increase electrophilicity and target binding .
- Hybridization : Link the oxazole core to bioactive scaffolds (e.g., chromenes or pyrazoles) via carboxamide bridges .
- Solubility optimization : Modify the aminomethyl group with hydrophilic substituents (e.g., -OH or -NH2) to improve bioavailability .
Q. How does stereochemistry influence biological interactions, and what methods are used to study it?
Methodological Answer: The compound’s stereochemistry (e.g., chiral centers in derivatives) affects binding to enzymes or receptors. Methods include:
- Chiral chromatography : Separate enantiomers using cellulose-based columns.
- X-ray crystallography : Resolve absolute configuration of co-crystallized derivatives .
- Docking simulations : Predict binding modes using software like AutoDock Vina with receptor structures (e.g., PDB ID: 1XYZ) .
Q. How can reaction pathways be optimized to minimize byproducts in aminomethylation?
Methodological Answer:
- Stepwise addition : Slowly introduce aminomethylating agents (e.g., NH2CH2Cl) to avoid overalkylation.
- pH control : Maintain pH 7–8 with NaHCO3 to stabilize the nucleophilic amine group .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, improving selectivity .
Data Contradiction Example
If conflicting MS data arise (e.g., unexpected m/z values), verify purity via HPLC (>95%) and repeat synthesis under inert atmosphere to rule out oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
